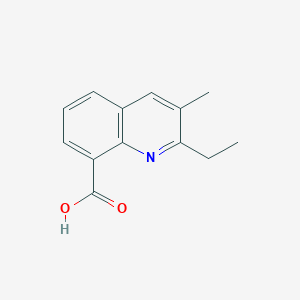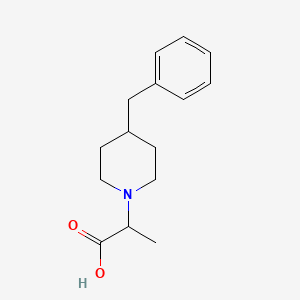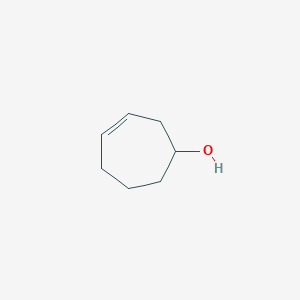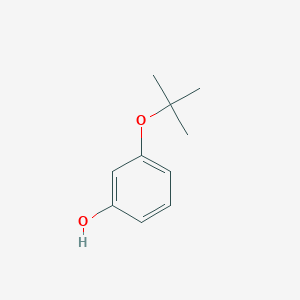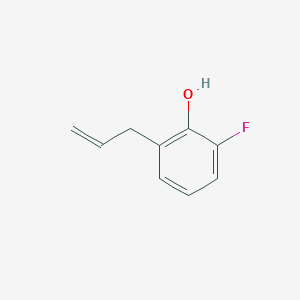
2-Fluoro-6-(prop-2-en-1-yl)phenol
Vue d'ensemble
Description
“2-Fluoro-6-(prop-2-en-1-yl)phenol” is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.17 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of phenols like “2-Fluoro-6-(prop-2-en-1-yl)phenol” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(prop-2-en-1-yl)phenol” consists of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom . More detailed structural information, including NMR, HPLC, LC-MS, and UPLC data, can be obtained from specialized databases .Applications De Recherche Scientifique
Photoalignment in Nematic Liquid Crystals
2-Fluoro-6-(prop-2-en-1-yl)phenol derivatives have shown potential in the field of liquid crystal displays (LCDs). Specifically, the photoalignment of nematic liquid crystals can be influenced by the incorporation of fluoro-substituents. These substances can promote excellent photoalignment, which is crucial for the performance of LCDs. The study by Hegde et al. (2013) demonstrates the application potential of these materials in creating prototype displays with good alignment properties, highlighting the influence of fluoro-substituents on photoalignment quality (Hegde et al., 2013).
Synthesis of Fluorinated Phenols and Biaryls
The compound has been utilized in the regioselective synthesis of fluorinated phenols, biaryls, and other chemical structures through [3+3] cyclizations. This process highlights the compound's role in creating a variety of fluorinated derivatives, which are valuable in multiple areas of chemical research and development. The research conducted by Hussain et al. (2008) provides insight into the methodologies for preparing these fluorinated compounds, demonstrating the versatility and significance of 2-Fluoro-6-(prop-2-en-1-yl)phenol in synthetic chemistry (Hussain et al., 2008).
Enhancement of Polyurethane Properties
The introduction of fluoro-diols, including derivatives of 2-Fluoro-6-(prop-2-en-1-yl)phenol, into polyurethanes has been shown to significantly improve the materials' properties. These enhancements include increased tensile strength, modulus, and chemical resistance, as well as improved biocompatibility for biomedical applications. Su et al. (2018) have synthesized biodegradable F-containing polyurethanes using fluoro chain extenders, demonstrating the material's improved performance and potential in the biomedical field (Su et al., 2018).
Herbicidal Activity
Fluorinated phenol derivatives have been investigated for their potential in creating new herbicides with high efficacy and broad-spectrum activity. The synthesis and herbicidal activity of specific compounds, including those derived from 2-Fluoro-6-(prop-2-en-1-yl)phenol, have been explored, offering insights into the development of new agricultural chemicals. Huang et al. (2005) discuss the optimization of such compounds for effective weed control, highlighting the role of fluorine in enhancing herbicidal activity (Huang et al., 2005).
Propriétés
IUPAC Name |
2-fluoro-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQMRUZBCJQKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(prop-2-en-1-yl)phenol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

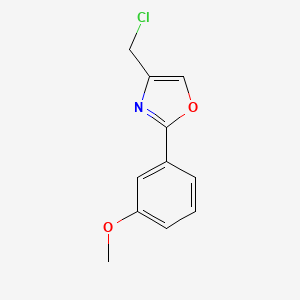
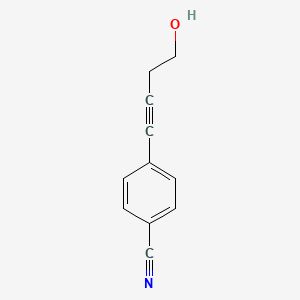
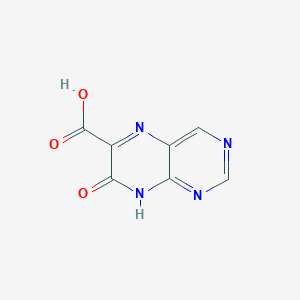
![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)
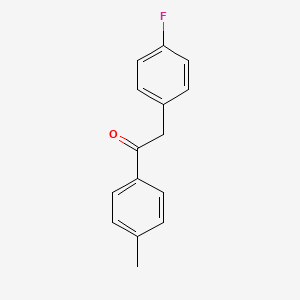
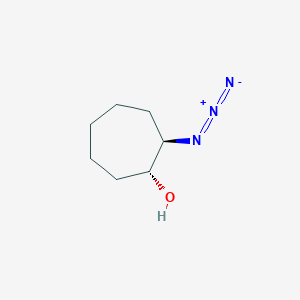
![3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid](/img/structure/B3385977.png)
